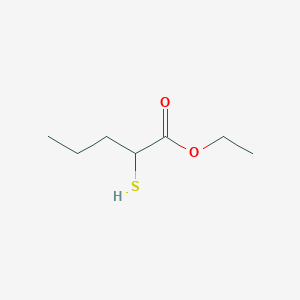
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring attached to a pyrrolidine ring, with a carboxylic acid group and a hydrochloride salt, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The carboxylic acid group is then introduced through carboxylation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Purification steps, including crystallization and recrystallization, are crucial to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the pyrimidine or pyrrolidine rings.
Applications De Recherche Scientifique
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The pyrimidine and pyrrolidine rings can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxamide: An amide derivative with different chemical properties.
1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylate esters: Ester derivatives that may have different solubility and reactivity profiles.
Uniqueness: 1-(Pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H12ClN3O2 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
1-pyrimidin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-9(14)7-2-4-12(5-7)8-1-3-10-6-11-8;/h1,3,6-7H,2,4-5H2,(H,13,14);1H |
Clé InChI |
MTMBWZRPDPBECZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)O)C2=NC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


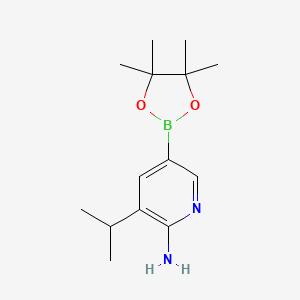
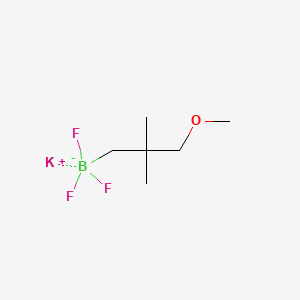

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)

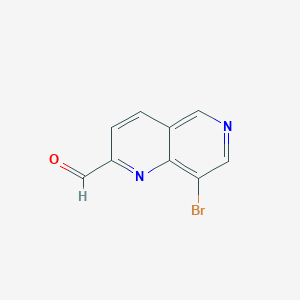
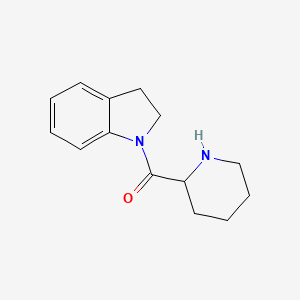
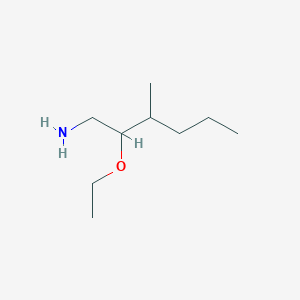
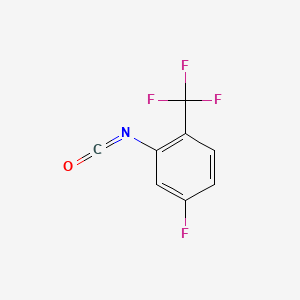
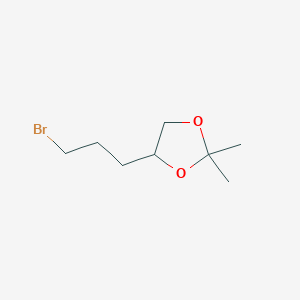
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)

